![molecular formula C11H10N2O4S B1197437 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid CAS No. 1009162-76-8](/img/structure/B1197437.png)
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid
Overview
Description
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid typically involves the reaction of 3-methyl-2,4-dioxo-thiazolidine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents such as methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. Its thiazolidinone structure is known for biological activity, particularly in anti-inflammatory and analgesic properties. Studies have indicated that derivatives of thiazolidinones can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.
Case Study: Anti-inflammatory Activity
A study demonstrated that compounds similar to 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
Proteomics Research
The compound is utilized in proteomics research as a reagent for studying protein interactions and modifications. Its ability to bind specific proteins makes it valuable for understanding cellular mechanisms and signaling pathways.
Case Study: Protein Binding Studies
Research involving this compound has shown its effectiveness in stabilizing protein conformations during assays, providing insights into protein dynamics and interactions .
Synthesis of Novel Compounds
The unique structure of this compound serves as a precursor for synthesizing novel compounds with tailored biological activities. Researchers have explored its use in creating hybrid molecules that combine beneficial properties from different pharmacophores.
Case Study: Synthesis of Hybrid Molecules
In a recent study, scientists synthesized hybrid compounds incorporating this thiazolidinone derivative with other active pharmaceutical ingredients (APIs), resulting in enhanced efficacy against specific targets .
Material Science
Beyond biological applications, this compound's chemical properties lend themselves to material science, particularly in developing polymers and coatings with specific functionalities.
Case Study: Polymer Development
Investigations into polymer composites incorporating this compound have revealed improved mechanical properties and thermal stability, indicating potential uses in advanced materials .
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, leading to changes in cell signaling pathways and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
- 2-(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-propanoic acid
- 2-(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-butanoic acid
Uniqueness
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid is unique due to its specific structure, which includes both a thiazolidinone ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable target for research and industrial applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability under certain conditions.
Biological Activity
2-(3-Methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid is a thiazolidinone derivative that has gained attention due to its potential biological activities, particularly in the field of cancer research. This compound's structure incorporates a thiazolidinone moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
The molecular formula of this compound is C11H10N2O4S, and its chemical structure includes a thiazolidinone ring attached to a benzoic acid group. The presence of the methyl and dioxo groups enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds containing thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. The biological activities of this specific compound have been investigated through various assays and studies.
Antitumor Activity
- Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance, compounds with similar thiazolidinone structures have shown IC50 values ranging from 6.09 µM to 25.6 µM against different malignancies, suggesting that this compound may have comparable efficacy .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies using similar thiazolidin derivatives indicate that they can activate both intrinsic and extrinsic apoptotic pathways .
Antibacterial Activity
In addition to its antitumor properties, the compound has also been evaluated for antibacterial activity. Preliminary results suggest it may inhibit the growth of Gram-positive bacteria, although specific data on this compound's efficacy against bacterial strains is limited .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often closely related to their structural features. For this compound:
- The thiazolidinone ring is crucial for cytotoxic activity.
- Substituents such as methyl groups at specific positions enhance the compound's potency .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- A study synthesized various thiazolidinones and tested their antiproliferative effects on human cancer cell lines (A549, HepG2, MCF-7). Results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity with lower IC50 values than standard treatments like irinotecan .
- Another research highlighted the selective cytotoxicity of thiazolidinone derivatives against HeLa and K562 cell lines while showing less toxicity towards normal human fibroblasts . This selectivity is vital for developing targeted cancer therapies.
Data Summary Table
Properties
IUPAC Name |
2-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-5-3-2-4-6(7)10(15)16/h2-5,8,12H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBCBEUDXRDOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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